![molecular formula C21H24N2O2 B4180007 1-{4-[4-(3-phenylpropanoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4180007.png)
1-{4-[4-(3-phenylpropanoyl)-1-piperazinyl]phenyl}ethanone
Overview
Description
1-{4-[4-(3-phenylpropanoyl)-1-piperazinyl]phenyl}ethanone is a chemical compound that belongs to the class of piperazine derivatives. It is also known as 4'-[(3-phenylpropanoyl)piperazin-1-yl]acetophenone or PAPP. This compound has gained significant attention in scientific research due to its potential pharmacological properties.
Mechanism of Action
The exact mechanism of action of 1-{4-[4-(3-phenylpropanoyl)-1-piperazinyl]phenyl}ethanone is not yet fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor.
Biochemical and Physiological Effects:
Studies have shown that 1-{4-[4-(3-phenylpropanoyl)-1-piperazinyl]phenyl}ethanone can increase the levels of serotonin in the brain, which can help alleviate symptoms of depression and anxiety. It also has analgesic and anti-inflammatory effects, which can be useful in the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{4-[4-(3-phenylpropanoyl)-1-piperazinyl]phenyl}ethanone in lab experiments is its high selectivity for the serotonin transporter. However, its potential side effects and toxicity must be taken into consideration. Additionally, the compound's limited solubility in water can make it difficult to work with in certain experiments.
Future Directions
1-{4-[4-(3-phenylpropanoyl)-1-piperazinyl]phenyl}ethanone has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Future studies could investigate its efficacy in treating other neurological disorders, as well as its potential side effects and toxicity. Additionally, the compound's pharmacokinetics and pharmacodynamics need to be further studied to optimize its therapeutic potential.
Scientific Research Applications
1-{4-[4-(3-phenylpropanoyl)-1-piperazinyl]phenyl}ethanone has been extensively studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has also been investigated for its analgesic and anti-inflammatory properties.
properties
IUPAC Name |
1-[4-(4-acetylphenyl)piperazin-1-yl]-3-phenylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-17(24)19-8-10-20(11-9-19)22-13-15-23(16-14-22)21(25)12-7-18-5-3-2-4-6-18/h2-6,8-11H,7,12-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFWEEUOFIXRAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196635 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[4-(4-Acetylphenyl)piperazin-1-yl]-3-phenylpropan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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